molecular formula C20H13ClN2O3 B2965590 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 4-chlorobenzenecarboxylate CAS No. 303152-23-0

3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 4-chlorobenzenecarboxylate

Cat. No. B2965590
CAS RN: 303152-23-0
M. Wt: 364.79
InChI Key: XDFHBSRFYYCUAV-UHFFFAOYSA-N
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Description

3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 4-chlorobenzenecarboxylate is an organic molecule that is widely used in a variety of scientific research applications. It is a versatile compound that can be used in both organic and inorganic synthesis, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Electrochemical Behavior and Polymerization

Studies on unsymmetrical dihydropyridines, such as those related to 3-cyano-6-(3-methoxyphenyl)-2-pyridinyl compounds, have shown interesting electrochemical behaviors. For instance, the electrochemical reduction of certain dihydropyridines in a protic medium can lead to the formation of amino-benzonaphthyridine N-oxide or cyclic hydroxamic acids depending on the medium's acidity. This demonstrates the compound's potential in electrochemical applications and synthetic chemistry (David et al., 1995).

Mesogenic Materials and Liquid Crystalline Phases

The synthesis and phase behavior of mesogenic materials based on 3-substituted pyrroles, exhibiting monotropic liquid crystalline phases, highlight the role of cyano and methoxy groups in contributing to the stability of mesophases. Such materials could be useful in the development of new liquid crystal displays and electrochromic devices, showcasing the broad applicability of cyano and methoxy functional groups in materials science (Langley et al., 1997).

Structural and Theoretical Studies

The structural elucidation of methoxy substituted phenylazo-cyano-pyridones, through both experimental and theoretical approaches, provides insights into the molecular stability and tautomeric forms of these compounds. This kind of research is crucial for the design of dyes and pigments, indicating potential applications in the textile and materials industries (Mirković et al., 2014).

Synthesis and Crystal Structure Determination

The synthesis and crystal structure determination of compounds structurally related to the target molecule, such as those incorporating methoxy and cyano groups, are vital for understanding molecular interactions and designing compounds with desired physical and chemical properties. This information is essential in drug design, materials science, and the development of novel organic compounds (Moustafa & Girgis, 2007).

Radical Stabilization

Research on pyridinyl radicals has shown that cyano and methoxycarbonyl substituents significantly stabilize these radicals, especially when the 4-position is blocked. This finding could have implications in the design of stable radical species for use in organic synthesis and materials science, highlighting the importance of functional group placement on molecular stability (Katritzky & Soti, 1974).

properties

IUPAC Name

[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c1-25-17-4-2-3-14(11-17)18-10-7-15(12-22)19(23-18)26-20(24)13-5-8-16(21)9-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFHBSRFYYCUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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